molecular formula C18H16F3N3O3 B5060467 1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine

1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine

Cat. No.: B5060467
M. Wt: 379.3 g/mol
InChI Key: WHHATXFPOBZEHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of multiple fluorine atoms, a nitro group, and a piperazine ring, making it a molecule of interest in various fields of scientific research.

Properties

IUPAC Name

(4,5-difluoro-2-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3/c1-11-8-14(19)15(20)10-13(11)18(25)23-6-4-22(5-7-23)17-3-2-12(24(26)27)9-16(17)21/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHATXFPOBZEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-difluoro-2-methylbenzoic acid and 2-fluoro-4-nitroaniline.

    Formation of Benzoyl Chloride: The 4,5-difluoro-2-methylbenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Nucleophilic Substitution: The benzoyl chloride is then reacted with piperazine in the presence of a base, such as triethylamine, to form the intermediate 1-(4,5-difluoro-2-methylbenzoyl)piperazine.

    Coupling Reaction: The intermediate is further reacted with 2-fluoro-4-nitroaniline under suitable conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate (KMnO₄), to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst to reduce the nitro group to an amine.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH₃), polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Replacement of fluorine atoms with other functional groups.

Scientific Research Applications

1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of fluorine atoms and the nitro group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine
  • 1-(4,5-difluoro-2-methylbenzoyl)-4-(4-nitrophenyl)piperazine
  • 1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-aminophenyl)piperazine

Uniqueness

1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine is unique due to the specific arrangement of fluorine atoms and the presence of both a nitro group and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.